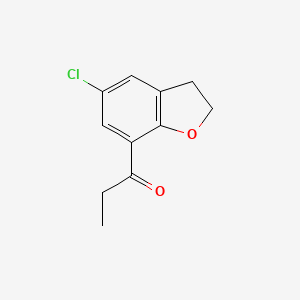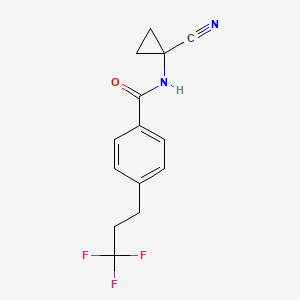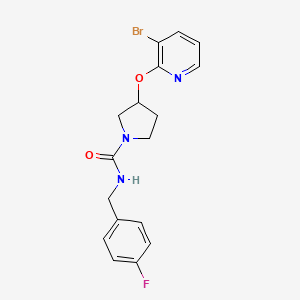
3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, including the interaction between malonamide, aldehyde, and malononitrile in water, using triethylamine as a base at room temperature. These methods highlight efficient synthetic pathways for creating complex molecules with potential biological activities (Jayarajan et al., 2019).
Molecular Structure Analysis
X-ray diffraction and NMR techniques are commonly used to characterize the molecular structure of synthesized compounds. For example, the crystal and molecular structure of related compounds have been determined, revealing insights into the arrangement and interactions within the crystal lattice (Zugenmaier, 2013).
Chemical Reactions and Properties
Compounds within this family engage in various chemical reactions, including cyclization, bromination, and reactions with cyclic amines, to form products with potential insecticidal and fungicidal activities. These reactions highlight the chemical versatility and potential for targeted synthesis of compounds with desired properties (Zhu et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, are crucial for the application and processing of these compounds. The crystallographic analysis provides insight into the compound's arrangement in the solid state, contributing to understanding its stability, solubility, and potential for formulation (Anuradha et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are essential for the compound's application in chemical syntheses and potential medicinal applications. Studies on similar compounds demonstrate methodologies for enhancing specific chemical properties, such as analgesic properties, through structural modification (Ukrainets et al., 2015).
科学的研究の応用
Synthesis and Characterization
- 3-((3-Bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide is synthesized through multi-component reactions, employing techniques like FT-IR, NMR, and X-ray diffraction for characterization. Such compounds have been investigated computationally, revealing insights into their molecular structures and properties (Jayarajan et al., 2019).
Potential Anticancer Activity
- Molecular docking studies suggest that derivatives of 3-((3-Bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide exhibit interactions near the colchicine binding site of tubulin, indicating potential for inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Antimicrobial Properties
- Certain derivatives have shown antimicrobial activity against various aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging significantly, highlighting their potential as antibacterial agents (Bogdanowicz et al., 2013).
Role in Analgesic Properties
- Chemical modifications of the pyridine moiety in molecules like 3-((3-Bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide have been explored to enhance their analgesic properties, indicating potential use in pain management (Ukrainets et al., 2015).
Contribution to Nucleotide Synthesis
- The compound serves as an intermediate in the synthesis of other important molecules, which can be used in the development of drugs targeting HIV-1 integrase inhibitors, demonstrating its significance in antiviral research (Boros et al., 2007).
Implications in Neuropharmacology
- The compound's derivatives have been explored for their effects on Orexin receptors, which are implicated in feeding, arousal, and stress, indicating potential applications in treating disorders related to these systems (Piccoli et al., 2012).
特性
IUPAC Name |
3-(3-bromopyridin-2-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3O2/c18-15-2-1-8-20-16(15)24-14-7-9-22(11-14)17(23)21-10-12-3-5-13(19)6-4-12/h1-6,8,14H,7,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXECLQWVFVVCOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2484234.png)
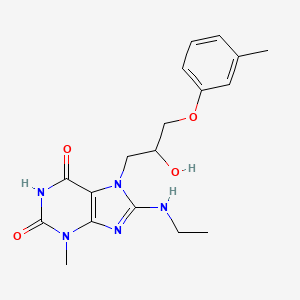

![N-benzyl-2-(3-(2-(m-tolyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2484239.png)
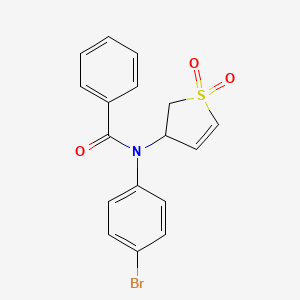


![3-(2-bromophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2484243.png)
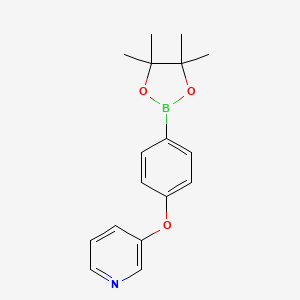
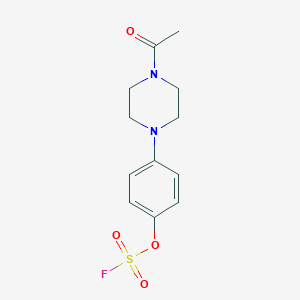

![Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2484249.png)
